

The Impact of Cesium Formate on Perovskite Morphology: A Comparative Analysis

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Compound of Interest		
Compound Name:	Cesium formate	
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A comprehensive guide for researchers on the effects of **cesium formate** as an additive in perovskite solar cell fabrication, comparing its performance against other common cesium-based additives. This guide provides a synopsis of key performance indicators, detailed experimental protocols, and a visual representation of the fabrication workflow.

The morphology of the perovskite active layer is a critical determinant of a perovskite solar cell's (PSC) efficiency, stability, and reproducibility. Additive engineering has emerged as a important strategy to modulate the crystallization process of the perovskite film, leading to improved film quality. Among various additives, **cesium formate** (CsHCOO) has garnered significant attention for its beneficial effects on perovskite grain growth and defect passivation.

[1] This guide provides a comparative analysis of **cesium formate**'s impact on perovskite morphology and device performance against other cesium-based additives.

Quantitative Performance Comparison

The addition of **cesium formate** to the perovskite precursor solution has been shown to significantly enhance the power conversion efficiency (PCE) and other photovoltaic parameters of PSCs. The following tables summarize the quantitative data from various studies, comparing the performance of PSCs with and without **cesium formate**, as well as with other cesium-based additives.

Table 1: Comparison of Perovskite Solar Cell Performance with and without **Cesium Formate**Additive



Additive (molar %)	PCE (%)	Voc (V)	Jsc (mA/cm2)	FF (%)	Reference
Without CsHCOO	18.01	-	-	-	[1]
3% CsHCOO	20.04	-	-	-	[1]
Without CsHCOO (n- i-p)	17.12	-	-	-	[1]
3% CsHCOO (n-i-p)	18.57	-	-	-	[1]

Table 2: Comparative Performance of Different Cesium-Based Additives in Perovskite Solar Cells

Additive (molar %)	PCE (%)	Voc (V)	Jsc (mA/cm2)	FF (%)	Reference
Without Cs- additive	14.1	0.98	20.16	0.69	[2]
5% Cesium (unspecified salt)	15.57	0.98	21.08	0.75	[2]
Without CsCl	16.83	-	-	-	[3]
10% CsCl	18.87	-	-	-	[3]
Without Cs-	-	-	-	-	[4]
With Cs-TFA	22.82	-	-	-	[4]
Without CsAc	16.2	-	-	-	[5]
0.75% CsAc	18.3	-	-	-	[5]



Impact on Perovskite Morphology

The improvements in device performance with **cesium formate** are strongly linked to its positive influence on the perovskite film's morphology.

- Grain Size and Crystallinity: The addition of cesium formate leads to a significant
 enlargement of perovskite grains and improved crystallinity.[1] This is attributed to the
 slowing of the perovskite growth rate through a formate-iodide anion exchange.[1] Larger
 grains reduce the density of grain boundaries, which are known to be sources of defects and
 non-radiative recombination.
- Defect Passivation: The formate anion (HCOO⁻) in cesium formate strongly coordinates with Pb2+, which helps to inhibit the formation of metallic lead (Pb0) defects on the perovskite film surface.[1] This passivation of surface defects leads to a reduced trap density, suppressed carrier recombination, and longer carrier lifetimes.[1] Studies have shown a decrease in trap density from 5.8 x 1016 cm-3 in undoped films to 3.6 x 1016 cm-3 in cesium-doped films.[2]
- Surface Morphology: Cesium-based additives, including cesium formate, contribute to a
 more uniform and compact perovskite film with fewer pinholes.[2] This improved surface
 morphology is crucial for efficient charge transport and extraction at the interfaces with the
 charge transport layers.

Experimental Protocols

This section provides a generalized experimental protocol for the fabrication of a perovskite solar cell using a one-step solution-processing method with the inclusion of an additive like **cesium formate**.

1. Substrate Preparation:

- Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The cleaned substrates are then treated with UV-Ozone for 15 minutes to remove any
 organic residues and improve the wettability of the surface.



2. Electron Transport Layer (ETL) Deposition:

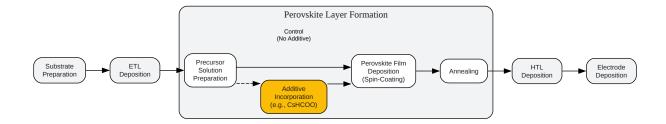
- A compact titanium dioxide (c-TiO2) layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.
- Subsequently, a mesoporous TiO2 (m-TiO2) layer is deposited by spin-coating a paste (e.g., 30NR-D paste diluted in ethanol) at 4000 rpm for 30 seconds and then annealed at 500°C for 30 minutes.
- 3. Perovskite Precursor Solution Preparation:
- A stock solution of the perovskite precursor is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI2), methylammonium bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., in a 4:1 volume ratio).
- Additive Incorporation: For the experimental group, a specific molar percentage of cesium formate (e.g., 3 mol%) is added to the perovskite precursor stock solution. A control group solution is prepared without the additive. The solutions are typically stirred for several hours at room temperature.
- 4. Perovskite Film Deposition:
- The perovskite precursor solution (with or without the additive) is spin-coated onto the m-TiO2/c-TiO2/FTO substrate in a nitrogen-filled glovebox.
- A typical two-step spin-coating process involves a low speed (e.g., 1000 rpm for 10 seconds) followed by a high speed (e.g., 5000 rpm for 30 seconds).
- During the high-speed step, an anti-solvent (e.g., chlorobenzene or ethyl acetate) is dripped onto the spinning substrate to induce rapid crystallization.
- The substrate is then immediately transferred to a hotplate and annealed at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 10-60 minutes).
- 5. Hole Transport Layer (HTL) Deposition:



- A solution of Spiro-OMeTAD is prepared by dissolving Spiro-OMeTAD powder in chlorobenzene, with the addition of additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP).
- The HTL solution is then spin-coated on top of the perovskite layer at a typical speed of 4000 rpm for 30 seconds.
- 6. Metal Electrode Deposition:
- Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation under high vacuum. The thickness of the electrode is typically 80-100 nm.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the fabrication of a perovskite solar cell, highlighting the point of additive incorporation.



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Perovskite solar cell fabrication workflow.

Signaling Pathways and Logical Relationships

The mechanism by which **cesium formate** enhances perovskite morphology and performance can be visualized as a signaling pathway.

Mechanism of **cesium formate** in perovskites.



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